molecular formula C7H3BrFNO B2924576 7-Bromo-5-fluoro-1,3-benzoxazole CAS No. 1226045-94-8

7-Bromo-5-fluoro-1,3-benzoxazole

Cat. No. B2924576
CAS RN: 1226045-94-8
M. Wt: 216.009
InChI Key: GEUJNCMHFBLMJS-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C7H3BrFNO. It has a molecular weight of 216.01 . It is a solid powder at ambient temperature .


Synthesis Analysis

Benzoxazole derivatives, including 7-Bromo-5-fluoro-1,3-benzoxazole, can be synthesized from 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The InChI code for 7-Bromo-5-fluoro-1,3-benzoxazole is 1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Bromo-5-fluoro-1,3-benzoxazole is a solid powder at ambient temperature .

Scientific Research Applications

Antiviral and Antimicrobial Applications

Benzoxazole derivatives have been explored for their antiviral and antimicrobial activities. For instance, nucleoside analogs incorporating benzoxazole moieties have shown potent activity against herpes simplex virus, suggesting the potential of benzoxazole derivatives in antiviral therapies (Watanabe et al., 1979).

Fluorescent Probes for Sensing Applications

Benzoxazole compounds have been utilized as fluorescent probes for sensing pH and metal cations. This highlights their utility in developing sensitive and selective sensors for environmental and biological applications (Tanaka et al., 2001).

Corrosion Inhibition

Triazole Schiff bases with benzoxazole groups have demonstrated effectiveness as corrosion inhibitors on mild steel in acidic media. This suggests the potential use of benzoxazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Chaitra et al., 2015).

Synthetic Applications

Benzoxazole derivatives are significant in organic synthesis, offering versatile intermediates for the development of various pharmaceuticals and materials. The synthesis and functionalization of benzoxazole rings are crucial for creating compounds with desired biological or physical properties.

Antitumor Properties

Several benzothiazole and benzoxazole analogs have been investigated for their antitumor properties. Fluorinated derivatives, in particular, have shown potent cytotoxicity against various cancer cell lines, indicating the potential of benzoxazole derivatives in cancer therapy (Hutchinson et al., 2001).

Anti-inflammatory and Cytotoxic Agents

Benzoxazole derivatives have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. This demonstrates their potential as therapeutic agents for inflammatory diseases and cancer (Thakral et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Benzoxazole derivatives, including 7-Bromo-5-fluoro-1,3-benzoxazole, have shown potential in various fields, particularly in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been used as intermediates for the preparation of new biological materials and have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research could focus on exploring the potential applications of 7-Bromo-5-fluoro-1,3-benzoxazole in these areas.

properties

IUPAC Name

7-bromo-5-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUJNCMHFBLMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-1,3-benzoxazole

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